2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid with acetic anhydride or the reaction of o-bromothiophenol with acetylene.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a Mannich reaction, where formaldehyde and dimethylamine are reacted with the benzothiophene core under acidic conditions.
Final Product Isolation: The final product is isolated through purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Sodium iodide, acetone, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for use in organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a probe in biochemical assays to study enzyme kinetics and receptor binding.
Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the benzothiophene core provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylamino)methyl]-1-benzothiophen-5-ol
- 2-[(Dimethylamino)methyl]-1-benzothiophen-5-carboxylic acid
- 2-[(Dimethylamino)methyl]-1-benzothiophen-5-sulfonamide
Uniqueness
2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological activities and material properties.
Properties
Molecular Formula |
C11H14N2S |
---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-1-benzothiophen-5-amine |
InChI |
InChI=1S/C11H14N2S/c1-13(2)7-10-6-8-5-9(12)3-4-11(8)14-10/h3-6H,7,12H2,1-2H3 |
InChI Key |
NSWIQZJMXNVPAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=C(S1)C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.